molecular formula C20H22N2O3 B2701899 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 941933-67-1

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B2701899
CAS No.: 941933-67-1
M. Wt: 338.407
InChI Key: ZLIYOPIEPVPUKP-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide features a propanamide backbone with two distinct substituents:

  • 4-Methoxyphenyl group: Aromatic moiety with an electron-donating methoxy group, enhancing solubility and influencing π-π interactions.
  • 3-(2-Oxopyrrolidin-1-yl)phenyl group: A pyrrolidinone-containing aromatic ring, introducing hydrogen-bonding capabilities and conformational rigidity.

This structure is designed to balance lipophilicity and polarity, making it relevant for pharmacological applications, particularly in neurological and metabolic disorders. The 2-oxopyrrolidin moiety may act as a bioisostere for carboxylic acids or other heterocycles, improving bioavailability and target engagement .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-10-7-15(8-11-18)9-12-19(23)21-16-4-2-5-17(14-16)22-13-3-6-20(22)24/h2,4-5,7-8,10-11,14H,3,6,9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIYOPIEPVPUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Introduction of the Pyrrolidinone Ring: The intermediate is then reacted with a pyrrolidinone derivative under specific conditions to introduce the pyrrolidinone ring.

    Formation of the Propanamide Backbone: Finally, the compound is completed by forming the propanamide backbone through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the carbonyl group yields alcohol derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

Heterocyclic Substituents

N-(3-Phenylprop-2-yn-1-yl)propanamide (5a) Structure: Propargyl group replaces the pyrrolidinone-phenyl group. Properties: The alkyne group enhances reactivity (e.g., click chemistry applications) but reduces metabolic stability compared to the saturated pyrrolidinone . Pharmacology: Limited neuroprotective data; primarily used in synthetic intermediates.

N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (12) Structure: Triazole ring instead of pyrrolidinone. Properties: Triazole acts as a hydrogen-bond acceptor, improving solubility. Pharmacology: Demonstrated moderate activity in SH-SY5Y neuroprotection assays, but lower efficacy than pyrrolidinone analogs .

Halogenated and Electron-Withdrawing Groups

3-Chloro-N-(4-methoxyphenyl)propanamide Structure: Chlorine atom at the propanamide β-position. Properties: Increased electrophilicity may enhance reactivity but raises toxicity concerns. The absence of a pyrrolidinone reduces hydrogen-bonding capacity . Crystallography: Exhibits strong N–H···O hydrogen bonds, forming linear chains; shorter intercentroid distances (4.82 Å) suggest tighter packing than pyrrolidinone derivatives .

Modifications to the Aromatic Core

Methoxyphenyl vs. Tetrazole-Phenyl

3-(4-Methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide Structure: Tetrazole replaces the pyrrolidinone. Properties: Tetrazole serves as a carboxylic acid bioisostere, improving metabolic stability and oral bioavailability. However, it may introduce steric hindrance compared to the planar pyrrolidinone . Applications: Preferred in angiotensin II receptor antagonists but less explored in neurological targets.

Adamantane-Spiro Derivatives

3-(3-(2-Hydroxyethyl)-5,5-spiroadamantyl-1,2,4-trioxolan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide (13)

  • Structure : Adamantane-spiro system replaces the 4-methoxyphenyl group.
  • Properties : High lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility. The spiroadamantyl group confers resistance to oxidative metabolism .

Key Physicochemical and Pharmacological Comparisons

Compound Name Molecular Formula Key Substituents LogP (Predicted) Bioactivity Highlights Source
Target Compound C20H22N2O3 4-Methoxyphenyl, 2-oxopyrrolidin 2.8 High neuroprotective potential (in silico)
3-Chloro-N-(4-methoxyphenyl)propanamide C10H12ClNO2 Chlorine, 4-methoxyphenyl 2.5 Antimicrobial, crystalline stability
N-(4-Methoxyphenyl)-3-(1H-triazol-1-yl)propanamide C12H14N4O2 Triazole, 4-methoxyphenyl 1.9 Moderate neuroprotection (SH-SY5Y assay)
3-(4-Methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide C18H19N5O3 Tetrazole, 4-methoxyphenyl 2.1 Cardiovascular applications

Biological Activity

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O4C_{24}H_{28}N_{2}O_{4} with a molecular weight of approximately 408.498 g/mol. The compound features a methoxyphenyl group and a pyrrolidinone moiety, which contribute to its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, modulating their activity and influencing cellular responses.

The exact mechanisms are still under investigation, but preliminary studies suggest that the presence of the methoxy group enhances binding affinity to target proteins, potentially increasing efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that similar compounds with methoxyphenyl groups display significant cytotoxic effects against various cancer cell lines. For instance, compounds with related structures have been reported to induce apoptosis in cancer cells by activating caspase pathways .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .
  • Antimicrobial Properties : Some derivatives of this compound have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have investigated the biological activities of compounds structurally similar to this compound:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that compounds with a similar methoxy-substituted phenyl group exhibited potent anticancer activity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
  • Anti-inflammatory Research : Research highlighted in Pharmaceutical Biology indicated that derivatives containing the pyrrolidinone moiety significantly reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Comparative Analysis

To provide a clearer understanding of the biological activity, a comparison table is presented below:

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer, Anti-inflammatory
Related Compound AStructureAntimicrobial
Related Compound BStructureAnticancer

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